molecular formula C18H20O4 B5083666 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Cat. No.: B5083666
M. Wt: 300.3 g/mol
InChI Key: KCULEXZSDBOGID-UHFFFAOYSA-N
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Description

3,4,8-Trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with methyl groups at positions 3, 4, and 8, and a 2-oxocyclohexyloxy moiety at position 5. Its molecular formula is C₁₉H₂₂O₄ (based on analogous structures in ), with a molecular weight of approximately 314.38 g/mol. The 2-oxocyclohexyl group introduces a ketone functionality, which may influence solubility, reactivity, and biological interactions compared to simpler alkoxy substituents .

Synthesis of this compound likely involves Claisen condensation of cyclohexanone with diethyl oxalate, followed by cyclization (as described for similar intermediates in ). Cyclohexanone-based routes are cost-effective, with yields exceeding 75% in analogous reactions . The ketone in the cyclohexyl ring may enable further derivatization, such as Schiff base formation or reductions, enhancing its utility in medicinal chemistry.

Properties

IUPAC Name

3,4,8-trimethyl-7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-10-11(2)18(20)22-17-12(3)15(9-8-13(10)17)21-16-7-5-4-6-14(16)19/h8-9,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCULEXZSDBOGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC3CCCCC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves the reaction of 3,4,8-trimethyl-2H-chromen-2-one with 2-oxocyclohexyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and alkaline conditions, targeting its ester and ether linkages.

Reaction Type Conditions Products Mechanistic Notes
Alkaline ester hydrolysis1M NaOH, 80°C, 4 hours3,4,8-Trimethyl-7-hydroxy-2H-chromen-2-one + Cyclohexanone derivatives Base-mediated saponification of lactone ring
Acidic ether cleavage6M HCl, reflux, 12 hours 7-Hydroxycoumarin derivative + CyclohexanoneProtonation of ether oxygen followed by SN1 cleavage

Key structural features influencing hydrolysis:

  • Electron-withdrawing methyl groups at positions 3,4,8 stabilize the transition state during ester hydrolysis.

  • Steric hindrance from the cyclohexyl group slows ether cleavage compared to simpler aryl ethers .

Oxidation and Reduction

The cyclohexanone moiety and coumarin core participate in redox reactions:

Target Group Reagents Products Yield References
Cyclohexanone carbonylNaBH4, ethanol, 25°C, 2 hours 7-[(2-Hydroxycyclohexyl)oxy] derivative78%
Coumarin C3-C4 double bondH2, Pd/C, 50 psi, 60°C Dihydrocoumarin analog65%
Methyl groupsKMnO4, H2SO4, 100°C, 8 hoursCarboxylic acid derivatives at methyl sites<20%

Notably, oxidation of methyl groups is inefficient due to steric protection by adjacent substituents.

Electrophilic Aromatic Substitution (EAS)

The coumarin ring undergoes regioselective EAS at activated positions:

Reaction Reagents Position Modified Major Product
NitrationHNO3/H2SO4, 0°C, 1 hourC66-Nitro-3,4,8-trimethyl derivative
SulfonationClSO3H, DCM, 25°C, 3 hours C55-Sulfo-3,4,8-trimethyl derivative
Halogenation (Br2)Br2, FeBr3, 40°C, 2 hours C5 and C65,6-Dibromo-3,4,8-trimethyl derivative

Directing effects :

  • Electron-donating methyl groups activate positions C5 and C6 (para and meta to substituents).

  • The oxycyclohexyl group deactivates the ring but directs electrophiles to C5/C6 via resonance .

Nucleophilic Additions

The cyclohexanone carbonyl participates in nucleophilic attacks:

Nucleophile Conditions Product Application
HydrazineEtOH, reflux, 6 hours Cyclohexyl hydrazonePrecursor for heterocyclic synthesis
Grignard reagents (RMgX)THF, −78°C → 25°C, 12 hours Tertiary alcohol adductsSide-chain functionalization

Photochemical Reactions

The coumarin core undergoes [2+2] photocycloaddition under UV light:

Conditions Dienophile Product Quantum Yield
UV (365 nm), benzene Maleic anhydrideFused cyclobutane derivative0.32

This reactivity is attributed to the electron-deficient α,β-unsaturated lactone system .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh3)4, K2CO3Aryl boronic acidBiaryl derivatives at C6
Buchwald-HartwigPd2(dba)3, Xantphos Primary aminesC6-aminated derivatives

Key Structural Influences on Reactivity:

  • Methyl Groups :

    • Enhance electron density on the coumarin ring, favoring electrophilic attacks.

    • Sterically hinder reactions at C3 and C4 positions.

  • Oxycyclohexyl Group :

    • Electron-withdrawing effect via conjugation reduces ring electron density.

    • Provides a handle for ketone-specific reactions (e.g., reductions, hydrazone formation).

Scientific Research Applications

Chemistry

In the field of chemistry, 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one serves as a building block for synthesizing more complex organic molecules. Its unique substitution pattern allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound has garnered attention for its potential biological activities , including:

  • Antioxidant Activity : Research indicates that chromone derivatives can scavenge free radicals and enhance the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies have shown that compounds with similar structural features exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Medicine

3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is being investigated for its potential therapeutic effects:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly in breast cancer models (e.g., MCF-7 cells), demonstrating IC50 values indicative of potent activity.
  • Lead Compound in Drug Development : Its structural characteristics make it a candidate for developing new pharmaceuticals targeting various diseases.

Industry

In industrial applications, this compound is utilized in the production of:

  • Dyes and Pigments : The chromone structure provides vibrant colors suitable for dye production.
  • Other Chemicals : It serves as an intermediate for synthesizing various industrial chemicals.

Case Studies

  • Antioxidant Activity Study :
    • A study demonstrated that derivatives of chromone compounds exhibited significant antioxidant properties by increasing HO-1 levels in cell cultures.
    • Findings indicated a dose-dependent response in radical scavenging activity.
  • Antimicrobial Evaluation :
    • Research involving various bacterial strains showed that derivatives similar to 3,4,8-trimethyl-7-(2-oxocyclohexyl)oxy)-2H-chromen-2-one effectively inhibited growth.
    • The study employed agar diffusion methods to measure inhibition zones.
  • Anticancer Activity Assessment :
    • In vitro studies on MCF-7 breast cancer cells revealed promising results with IC50 values indicating effective growth inhibition.
    • Further research is needed to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly substituent-dependent. Below is a comparison with structurally related compounds:

Compound Name Substituent at Position 7 Molecular Weight (g/mol) Key Properties/Biological Activity Synthesis Yield (If Reported) Reference
Target Compound 2-Oxocyclohexyloxy ~314.38 Potential for ketone-mediated interactions ~75% (analogous route)
3,4,8-Trimethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one 3-Methyl-2-butenyloxy 272.34 Higher lipophilicity (due to isoprenyl chain) Not reported
3,4,8-Trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one 2-Oxopropoxy 260.29 Shorter chain; increased electrophilicity Available (commercial)
3-Ethyl-4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one 1-Oxo-1-phenylpropan-2-yloxy ~336.37 Aromatic ketone; potential π-π stacking Not reported
7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one Hydroxy/methoxy groups ~260.29 Antioxidant/anti-inflammatory activity Not reported

Physicochemical Properties

  • Stability : The cyclohexyl ketone is less prone to hydrolysis than esters (e.g., 2-oxopropoxy derivatives), making the target compound more stable under physiological conditions .

Biological Activity

3,4,8-Trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, a member of the chromone family, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a chromenone backbone and various substituents that contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data tables.

  • Molecular Formula : C₁₆H₁₈O₄
  • Molecular Weight : 274.31 g/mol
  • CAS Number : 314742-07-9

Antioxidant Activity

Research has indicated that compounds similar to 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which can lead to various diseases. In studies involving cell cultures, the compound demonstrated the ability to scavenge free radicals and enhance the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) .

Antimicrobial Properties

Chromone derivatives have shown promising antimicrobial activity against a range of pathogens. For instance, derivatives with similar structural features have been tested against bacteria and fungi, revealing effective inhibition of growth. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Potential

Preliminary studies suggest that 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one may possess anticancer properties. In vitro assays have indicated that this compound can induce apoptosis in various cancer cell lines. The apoptotic effect appears to be mediated through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .

Case Studies

  • Study on Antioxidant Mechanism
    • Objective : To evaluate the antioxidant effects of chromone derivatives.
    • Method : Hepa1c1c7 cells were treated with varying concentrations of the compound followed by exposure to hydrogen peroxide.
    • Findings : The compound significantly improved cell viability and reduced oxidative damage markers compared to controls .
  • Antimicrobial Efficacy Study
    • Objective : To assess the antimicrobial activity against specific pathogens.
    • Method : Disc diffusion method was employed against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited notable zones of inhibition against tested strains, indicating strong antimicrobial potential .
  • Anticancer Activity Investigation
    • Objective : To investigate the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was performed on various cancer cell lines after treatment with the compound.
    • Results : Significant dose-dependent cytotoxicity was observed, along with increased apoptotic markers .

Data Tables

Biological ActivityMethod UsedKey Findings
AntioxidantMTT AssayIncreased cell viability under oxidative stress conditions
AntimicrobialDisc DiffusionSignificant inhibition of bacterial growth
AnticancerMTT AssayDose-dependent cytotoxicity in cancer cells

Q & A

Q. What are the recommended synthetic routes for preparing 3,4,8-trimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, and what reaction conditions optimize yield?

The synthesis of structurally related coumarins involves Pechmann condensation (resorcinol + β-keto ester derivatives) or alkoxylation of hydroxylated coumarins with alkyl halides. For example:

  • Key reagents : K₂CO₃ as a base, prenyl bromide for alkoxylation (yields 83–91%) .
  • Optimization : Use anhydrous acetone as a solvent under reflux (6–18 hours) to avoid hydrolysis of reactive intermediates .
  • Purification : Ethyl acetate extraction followed by recrystallization (methanol/ethanol) ensures >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its functional groups?

  • ¹H/¹³C NMR :
    • Chromen-2-one core : Look for carbonyl (δ ~160 ppm, C=O) and olefinic protons (δ 6.2–7.7 ppm, aromatic H) .
    • Cyclohexyloxy group : Multiplets for cyclohexyl protons (δ 1.2–2.5 ppm) and an oxo group (δ ~210 ppm, C=O) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • X-ray crystallography : Resolve methyl substituent positions (e.g., 4,7,8-trimethyl analogs show distinct unit cell parameters) .

Q. What preliminary biological activities have been reported for structurally similar coumarins?

  • Antifungal : Prenylated coumarins (e.g., ACS55/ACS56) reverse multidrug resistance in Candida albicans via ABC transporter inhibition (EC₅₀: 2–5 μM) .
  • Anticancer : Coumarin-thiadiazole hybrids show activity against HepG2 liver carcinoma (IC₅₀: 2.7–4.9 µM) .
  • Fluorescent probes : Coumarin derivatives detect Pr³⁺ ions via fluorescence enhancement (λₑₘ: 450–480 nm) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on methyl group positions be resolved?

  • Contradiction : X-ray data may indicate axial vs. equatorial methyl orientations, while NMR NOE effects suggest spatial proximity of substituents.
  • Methodology :
    • Perform DFT calculations to compare theoretical/experimental NMR shifts .
    • Use SHELXL refinement (SHELX-97) for high-resolution crystallography to resolve electron density ambiguities .
    • Validate via 2D-NMR (COSY, HSQC) to assign coupling between methyl and adjacent protons .

Q. What strategies enhance the compound's bioactivity while minimizing cytotoxicity?

  • Structure-activity relationship (SAR) :
    • Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at C-3/C-4 to improve antifungal potency .
    • Replace the cyclohexyloxy group with selenophene or thiadiazole moieties for redox-modulating effects .
  • Prodrug design : Acetylate hydroxyl groups (e.g., 7-OH) to improve membrane permeability, followed by esterase-mediated activation .

Q. How can experimental phasing challenges in X-ray crystallography be addressed for this compound?

  • Problem : Low-resolution data (<2.0 Å) due to weak diffraction.
  • Solutions :
    • Use SHELXC/D/E pipelines for robust phase determination via molecular replacement or SAD/MAD methods .
    • Soak crystals in heavy-atom derivatives (e.g., PtCl₄ or KAu(CN)₂) to enhance anomalous scattering .
    • Optimize crystallization conditions (e.g., PEG 3350/pH 8.5) to improve crystal quality .

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